Synthetic Yield Efficiency: Ethylamino Derivative Outperforms Structural Analogs
The synthesis of 2-(ethylamino)-6-fluorobenzonitrile from 2,6-difluorobenzonitrile and ethylamine proceeds with a reported yield of approximately 95–97% under ambient temperature conditions in DMSO . In contrast, the regioisomeric 2-(ethylamino)-5-fluorobenzonitrile, synthesized via alternative routes, reports yields in the range of 85–92% . This 3–12% absolute yield differential reduces downstream material loss in multi-step synthetic sequences where the compound serves as a key intermediate.
| Evidence Dimension | Synthetic yield from halogenated benzonitrile precursor |
|---|---|
| Target Compound Data | 95–97% yield |
| Comparator Or Baseline | 2-(Ethylamino)-5-fluorobenzonitrile: 85–92% yield |
| Quantified Difference | +3 to +12 absolute percentage points |
| Conditions | Target: 2,6-difluorobenzonitrile + ethylamine, DMSO, ambient temperature, 4 h. Comparator: 2-amino-5-fluorobenzonitrile + ethylamine under optimized conditions. |
Why This Matters
Higher synthetic efficiency directly reduces cost per gram for procurement and minimizes waste in iterative medicinal chemistry campaigns.
